3-Boc-amino-1-fmoc-piperidine-3-carboxylic acid
Overview
Description
3-Boc-amino-1-fmoc-piperidine-3-carboxylic acid is a compound that features both tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups. These groups are commonly used in organic synthesis, particularly in peptide synthesis, to protect amino functions during chemical reactions . The compound’s molecular formula is C26H30N2O6, and it has a molecular weight of 466.53 g/mol .
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of synthetic peptide amides as kappa opioid receptor agonists . These receptors play a crucial role in pain perception, mood, and consciousness.
Mode of Action
It’s known that the compound contains protective groups (boc and fmoc) that can be selectively removed during peptide synthesis . This allows for the controlled addition of amino acids to the growing peptide chain.
Biochemical Pathways
Compounds with similar structures have been implicated in the kappa opioid receptor pathway , which can influence pain perception and mood regulation.
Pharmacokinetics
The compound’s predicted properties include a boiling point of 6581±550 °C and a density of 131±01 g/cm3 . These properties could potentially impact the compound’s bioavailability.
Result of Action
Similar compounds have been used in the synthesis of peptide amides, which can act as kappa opioid receptor agonists . This could result in analgesic effects and changes in mood.
Action Environment
It’s known that the compound is stable under normal experimental conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Boc-amino-1-fmoc-piperidine-3-carboxylic acid typically involves the protection of the amino group of piperidine with Boc and Fmoc groups. The process begins with the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediate. This intermediate is then reacted with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is typically purified using chromatographic techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-Boc-amino-1-fmoc-piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Deprotection Reactions: The Boc and Fmoc groups can be removed under specific conditions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the amino group can be substituted with other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal and piperidine for Fmoc removal.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include the deprotected piperidine derivatives and substituted piperidine compounds .
Scientific Research Applications
3-Boc-amino-1-fmoc-piperidine-3-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
3-Boc-amino-1-fmoc-piperidine-4-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
4-Boc-amino-1-fmoc-piperidine-4-carboxylic acid: Another similar compound with both Boc and Fmoc protecting groups.
Uniqueness
3-Boc-amino-1-fmoc-piperidine-3-carboxylic acid is unique due to its specific combination of Boc and Fmoc protecting groups, which provide orthogonal protection strategies. This allows for selective deprotection and functionalization, making it highly valuable in multi-step organic synthesis .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-25(2,3)34-23(31)27-26(22(29)30)13-8-14-28(16-26)24(32)33-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21H,8,13-16H2,1-3H3,(H,27,31)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUJPWRCQQVACO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
368866-19-7 | |
Record name | 1-(9H-Fluoren-9-ylmethyl) 3-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-piperidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=368866-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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